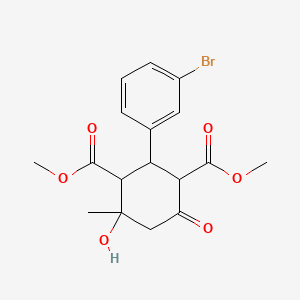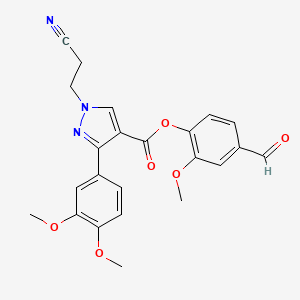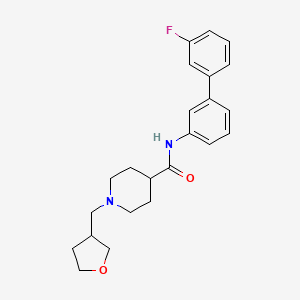![molecular formula C19H35N3O3S B5158576 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol, also known as BMS-986001, is a novel and potent inhibitor of the sodium-glucose co-transporter 1 (SGLT1). SGLT1 is a protein that is responsible for the absorption of glucose and galactose in the small intestine. BMS-986001 has shown promising results in preclinical studies and is currently being developed as a potential treatment for type 2 diabetes.
作用機序
1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol works by inhibiting SGLT1, which reduces the absorption of glucose and galactose in the small intestine. This leads to a decrease in blood glucose levels and an improvement in glucose tolerance. Unlike other SGLT inhibitors, this compound is selective for SGLT1, which may reduce the risk of side effects such as urinary tract infections and ketoacidosis.
Biochemical and Physiological Effects
In addition to its effects on glucose absorption, this compound has been shown to have other biochemical and physiological effects. In a study published in Diabetes, Obesity and Metabolism, this compound was found to reduce body weight and improve insulin sensitivity in obese mice. The compound was also found to reduce hepatic glucose production and improve lipid metabolism.
実験室実験の利点と制限
One advantage of 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol is its selectivity for SGLT1, which may reduce the risk of side effects compared to other SGLT inhibitors. However, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. In addition, the synthesis of this compound is complex and may be difficult to scale up for large-scale production.
将来の方向性
There are several potential future directions for the development of 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol. One area of research is the use of the compound in combination with other antidiabetic drugs, such as metformin or GLP-1 agonists. Another area of research is the use of this compound in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. Finally, the safety and efficacy of this compound in humans will need to be evaluated in clinical trials before the compound can be approved for use as a treatment for type 2 diabetes.
合成法
The synthesis of 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol involves several steps, starting with the reaction of 1-butyl-2-bromoethane with 4-methylpent-2-ene-1-sulfonyl chloride to form the intermediate 1-butyl-2-[(4-methylpentyl)sulfonyl]ethane. This intermediate is then reacted with 1H-imidazole-5-carbaldehyde to form the key intermediate 1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazole-5-carbaldehyde. The final step involves the reduction of the aldehyde group to form the desired product, this compound.
科学的研究の応用
1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol has been extensively studied in preclinical models of type 2 diabetes. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a potent inhibitor of SGLT1 with an IC50 value of 1.1 nM. The compound was also found to be selective for SGLT1 over SGLT2, another protein involved in glucose absorption. In addition, this compound was shown to improve glucose tolerance and reduce postprandial glucose levels in diabetic rats.
特性
IUPAC Name |
1-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3S/c1-4-5-10-22-17(15-21-11-8-18(23)9-12-21)14-20-19(22)26(24,25)13-6-7-16(2)3/h14,16,18,23H,4-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUISNQMGWBSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)


![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)